

Spectroscopic Analysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(2-nitrophenyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **Ethyl 2-(2-nitrophenyl)acetate**. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted ^1H and ^{13}C NMR data based on established spectroscopic principles and analysis of analogous compounds. It also includes a standardized experimental protocol for the acquisition of such data and a visualization of a common synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and assignments for **Ethyl 2-(2-nitrophenyl)acetate**. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethyl 2-(2-nitrophenyl)acetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Doublet	1H	Ar-H
~7.6 - 7.8	Triplet	1H	Ar-H
~7.4 - 7.6	Triplet	1H	Ar-H
~7.3 - 7.5	Doublet	1H	Ar-H
~4.1 - 4.3	Quartet	2H	-OCH ₂ CH ₃
~3.8 - 4.0	Singlet	2H	Ar-CH ₂ -
~1.2 - 1.4	Triplet	3H	-OCH ₂ CH ₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 2-(2-nitrophenyl)acetate**

Chemical Shift (δ , ppm)	Assignment
~170 - 172	C=O
~148 - 150	Ar-C (C-NO ₂)
~133 - 135	Ar-C
~131 - 133	Ar-C
~128 - 130	Ar-C
~124 - 126	Ar-C
~123 - 125	Ar-C
~61 - 63	-OCH ₂ CH ₃
~39 - 41	Ar-CH ₂ -
~14 - 16	-OCH ₂ CH ₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as **Ethyl 2-(2-nitrophenyl)acetate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **Ethyl 2-(2-nitrophenyl)acetate** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

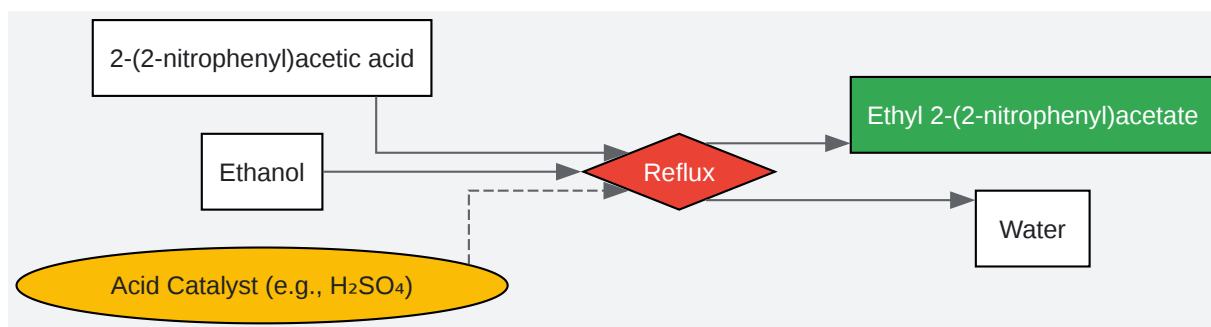
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

- **Instrument Setup:** The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
- **Shimming:** The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Sequence:** A proton-decoupled single-pulse experiment.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024 or more, depending on the sample concentration.
- **Data Processing:** The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Synthetic Pathway Visualization

Ethyl 2-(2-nitrophenyl)acetate can be synthesized through several routes, with one common method being the Fischer esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst.^[1]



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References

- 1. Ethyl 2-(2-Nitrophenyl)acetate|Research Chemical [benchchem.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com